cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Description
Significance of Bicyclic Nitrogen Heterocycles as Chemical Scaffolds in Organic Synthesis
Bicyclic nitrogen heterocycles are a cornerstone of modern organic synthesis and medicinal chemistry. pharmint.netthieme.de These scaffolds are present in a vast array of natural products, pharmaceuticals, and agrochemicals, where their rigid or semi-rigid structures are crucial for specific molecular recognition and biological activity. nih.gov The structural and functional diversity of these compounds allows them to serve as versatile building blocks for creating complex molecular architectures. researchgate.net
The significance of these scaffolds stems from several key attributes:
Biological Relevance: Many nitrogen heterocycles mimic the structures of endogenous metabolites and can interact with biological targets like enzymes and receptors. researchgate.net Fused bicyclic systems are particularly prominent in medicinal chemistry, with some showing complementarity to nucleobases like adenine (B156593) and guanine. thieme.de
Structural Rigidity: Compared to their acyclic or monocyclic counterparts, bicyclic systems offer a higher degree of conformational constraint. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Research on related scaffolds has shown a preference for cis-fused over trans-fused systems for achieving potent activity at certain neuropharmacological targets. nih.gov
Synthetic Versatility: These heterocycles can be functionalized at various positions, allowing chemists to systematically modify their properties and explore structure-activity relationships (SAR). nih.gov They are essential building blocks in the convergent synthesis of diverse and complex compounds. thieme.de
The development of novel synthetic methods, including transition-metal-catalyzed C-H functionalization and cycloaddition reactions, has further expanded the accessibility and diversity of these important molecular frameworks. thieme.de
Overview of Octahydropyrrolo[3,4-d]azepine Core Structures in Synthetic Chemistry
The octahydropyrrolo[3,4-d]azepine core is a specific example of a fused 5,7-bicyclic diamine scaffold. The construction of such fused-ring systems is a significant objective in organic synthesis due to their potential applications in drug discovery. nih.govshd.org.rs Synthetic strategies to access these and related fused pyrrolidine-azepine cores often involve multi-step sequences that aim to control the stereochemistry at the ring junction.
Key synthetic approaches for building fused pyrrolidine (B122466) and azepine rings include:
Cycloaddition Reactions: 1,3-dipolar cycloaddition is a powerful method for constructing the pyrrolidine ring within a fused system. thieme.de
Ring-Closing Metathesis: This reaction can be employed to form the seven-membered azepine ring.
Palladium-Catalyzed Reactions: Palladium-catalyzed double amination reactions have been used to construct azepine rings fused to other heterocycles. shd.org.rs
Regioselective Assembly: The synthesis of related fused pyrazole-azepine cores has been achieved through the regioselective assembly of the two heterocyclic rings, sometimes involving a palladium coupling reaction to introduce key substituents. researchgate.net
The resulting octahydropyrrolo[3,4-d]azepine structure serves as a constrained diamine scaffold. The spatial arrangement of the two nitrogen atoms is fixed by the bicyclic framework, which can be advantageous for designing ligands that target specific receptor subtypes or enzyme active sites. nih.gov
Research Context of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine as a Key Intermediate and Building Block
This compound is a specialized chemical intermediate designed for use in multi-step organic synthesis. Its structure is notable for two key features: the cis-fusion of the pyrrolidine and azepine rings and the presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms.
The commercial availability of this compound highlights its utility as a building block for medicinal and chemical research purposes. pharmint.net The Boc protecting group is crucial for its function as a synthetic intermediate. It deactivates one of the nitrogen atoms, allowing for selective chemical modification of the other, unprotected nitrogen. This orthogonal protection strategy is fundamental in complex synthesis, enabling chemists to introduce different functionalities at each nitrogen atom in a controlled, stepwise manner.
While specific synthetic applications of this exact compound are proprietary or dispersed within broader drug discovery literature, its role can be understood by analogy to similar scaffolds. For instance, related N-protected bicyclic diamines are used to construct potent inhibitors of monoamine transporters, where the bicyclic core serves as a rigid scaffold and the protecting group enables the crucial N-functionalization steps. nih.gov The cis-stereochemistry of the ring junction provides a defined three-dimensional shape, which is essential for achieving precise interactions with biological targets. Therefore, this compound serves as a valuable, ready-made building block for the efficient synthesis of complex molecules, particularly in the development of novel therapeutic agents.
Data Tables
Table 1: Compound Profile
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3aS,8aR)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate |
| Synonyms | This compound |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Core Structure | Octahydropyrrolo[3,4-d]azepine |
| Key Features | - Fused 5,7 bicyclic diamine- cis-ring junction- Boc-protected secondary amine |
Table 2: Mentioned Chemical Compounds
| Compound Name | Core Structure |
|---|---|
| This compound | Pyrrolidine fused to Azepine |
| Adenine | Purine |
| Guanine | Purine |
| Pyridobenzazepine | Pyridine fused to Benzazepine |
| Pyridobenzothiepine | Pyridine fused to Benzothiepine |
| 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole | Pyrrolidine fused to Pyrrolidine |
| 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine | Pyrazole fused to Azepine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVYKJHEKCFXFM-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251013-07-6 | |
| Record name | rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving Pyrrolo 3,4 D Azepine Formation
Elucidation of Reaction Mechanisms in Fused Azepane Synthesis
The formation of fused azepane rings, particularly when joined with a pyrrolidine (B122466) ring, can be achieved through various synthetic strategies, each with its own distinct mechanism. Common approaches include intramolecular cyclizations, ring expansions, and domino reactions. researchgate.netnih.gov
One prevalent mechanistic pathway involves the ring expansion of a substituted pyrrolidine precursor. researchgate.net This transformation is often facilitated by forming a reactive intermediate that undergoes nucleophilic attack to yield the seven-membered azepane ring. For instance, the synthesis of azepane derivatives can proceed through an intramolecular Ullmann-type annulation/rearrangement cascade, particularly when starting from aryl-substituted pyrrolidines. nih.gov In copper(I)-catalyzed systems, several mechanisms have been proposed for the crucial bond-forming step. These include:
Oxidative addition-reductive elimination: A Cu(III) intermediate is formed upon oxidative addition of an aryl halide, which then undergoes reductive elimination to form the new C-N or C-C bond.
Sigma bond metathesis: The copper center remains in the Cu(II) oxidation state throughout this process.
Single Electron Transfer (SET): This pathway involves the formation of a radical anion of the aryl halide. researchgate.net
Another significant mechanistic approach is the intramolecular trapping of reactive intermediates. For example, bicyclic azepines can be formed by the intramolecular trapping of a didehydroazepine intermediate, which is generated from the photolysis of a phenyl azide (B81097) precursor bearing a nucleophilic side chain. rsc.org Similarly, N-acyliminium ion cyclization represents a powerful tool for constructing fused ring systems, where a nucleophilic moiety attacks the electrophilic iminium ion to forge the new heterocyclic ring. elsevierpure.com
In the context of pyrrolo[3,4-d]azepine systems, domino reactions offer an efficient route, combining multiple transformations in a single synthetic operation without isolating intermediates. nih.gov These reactions can be promoted by various catalytic systems, and the mechanism often involves a cascade of events such as dehydrogenation, cyclization, and aromatization, driven by catalysts like ruthenium and copper complexes. nih.gov
Role of Key Intermediates in Stereochemical Control and Reaction Pathways
The stereochemistry of the final product, such as the cis configuration at the ring junction of octahydro-pyrrolo[3,4-d]azepine, is determined by the structure and reactivity of key intermediates formed during the reaction. The spatial arrangement of substituents and the geometry of these transient species guide the formation of one stereoisomer over another.
A critical intermediate in the stereoselective synthesis of substituted azepanes is a bicyclic azetidinium ion . researchgate.net This strained, four-membered ring intermediate can be generated from a suitably functionalized pyrrolidine. The subsequent ring-opening of this bicyclic cation by a nucleophile dictates the stereochemical outcome of the product. The attack typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon atom being attacked. This process allows for the selective formation of either cis- or trans-disubstituted azepanes, depending on the stereochemistry of the starting pyrrolidine and the nature of the bicyclic intermediate. researchgate.net
The stereoselectivity of cycloaddition reactions also plays a vital role. For instance, 1,3-dipolar cycloadditions can be used to construct the pyrrolidine ring with a defined stereochemistry, which is then carried through subsequent transformations to the final fused azepane. nih.govresearchgate.net The facial selectivity of the cycloaddition is governed by steric and electronic factors of the interacting dipole and dipolarophile.
Furthermore, in metal-catalyzed reactions, the coordination of the substrate to the metal center creates a chiral environment that can direct the approach of reactants. In the synthesis of pyrrolo[2,1-a]isoquinolines, a related fused system, control experiments have indicated that the reaction proceeds through a specific pathway where cyclization precedes aromatization, highlighting the importance of the intermediate's reaction sequence. nih.gov
Kinetic and Thermodynamic Considerations in Bicyclic System Formation
The formation of bicyclic systems like pyrrolo[3,4-d]azepine is governed by both kinetic and thermodynamic principles. The final product distribution can be influenced by whether the reaction is under kinetic control (the fastest-forming product dominates) or thermodynamic control (the most stable product dominates).
Kinetic Control: The formation of seven-membered rings, such as azepanes, can be kinetically challenging due to unfavorable entropic factors and potential transannular strain in the transition state. researchgate.net However, strategies like intramolecular reactions can overcome these kinetic barriers by increasing the effective molarity of the reacting groups. The choice of catalyst and reaction conditions (e.g., temperature, solvent) can significantly influence the reaction rate and favor a specific pathway. For example, microwave activation has been used to promote the rapid synthesis of benzo[b]azepines via a copper(I)-catalyzed ring expansion, suggesting that higher temperatures can overcome the activation energy barrier for the desired transformation. nih.gov
Thermodynamic Control: The relative stability of the possible products determines the outcome under thermodynamic control. The cis-fused isomer of octahydro-pyrrolo[3,4-d]azepine is often the thermodynamically more stable product compared to the trans isomer due to reduced ring strain. Computational modeling and experimental studies on related benzazepine syntheses have been used to develop kinetic models that account for parallel and serial reactions, allowing for process optimization to maximize the yield of the desired, thermodynamically favored product. researchgate.net In some cases, an initially formed kinetic product can isomerize to the more stable thermodynamic product if the reaction conditions allow for reversibility. For instance, epimerization at a stereocenter adjacent to a carbonyl group can occur under basic or acidic conditions, allowing for the conversion of a less stable diastereomer to a more stable one. nih.gov
The interplay between kinetics and thermodynamics is crucial. A successful synthetic strategy for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine would ideally involve conditions that kinetically favor the formation of the desired cis isomer, which is also likely the thermodynamically more stable product.
Interactive Data Table: Factors Influencing Fused Azepane Formation
| Mechanistic Aspect | Key Influencing Factors | Relevant Synthetic Approaches | Expected Outcome Control |
| Reaction Pathway | Catalyst (e.g., Cu(I), Ru), Reaction Type | Intramolecular Cyclization, Ring Expansion, Domino Reactions | Selectivity for specific constitutional isomers |
| Stereochemical Control | Structure of Intermediates (e.g., Bicyclic Azetidinium Ion) | SN2 Ring Opening, Stereoselective Cycloaddition | Formation of cis vs. trans isomers |
| Reaction Rate | Temperature, Solvent, Catalyst Choice | Microwave-Assisted Synthesis, Catalysis | Kinetic Product Distribution |
| Product Stability | Ring Strain, Steric Interactions | Equilibration Conditions | Thermodynamic Product Distribution |
Derivatization and Functionalization of the Octahydropyrrolo 3,4 D Azepine Scaffold
Introduction of Diverse Functional Groups onto the Pyrrolo[3,4-D]azepine Core
The introduction of a wide array of functional groups onto the octahydropyrrolo[3,4-d]azepine core is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. Various synthetic methodologies have been developed to achieve this, targeting both the carbon and nitrogen atoms of the scaffold.
One common approach involves the use of the pyrrolo[3,4-d]azepine scaffold as a building block in multi-step synthetic sequences. For instance, derivatives of the related pyrrolo[3,4-d]pyridazinone system have been synthesized, which introduces carbonyl functionalities that can be further elaborated. These derivatives have been investigated for their potential as selective COX-2 inhibitors. nih.gov The synthesis of these compounds often involves the condensation of a hydrazine (B178648) with a suitable anhydride (B1165640) precursor, followed by further modifications. nih.gov
Another strategy for introducing functional groups is through C-H functionalization. While direct C-H functionalization of the octahydropyrrolo[3,4-d]azepine core is not extensively reported, studies on related N-Boc protected pyrrolidine (B122466) derivatives have demonstrated the feasibility of this approach. nih.gov For example, dirhodium-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole result in selective C-H functionalization at the C2 position, adjacent to the nitrogen atom. nih.gov This methodology could potentially be adapted to the octahydropyrrolo[3,4-d]azepine system to introduce ester or aryl groups at specific positions on the pyrrolidine ring.
The following table summarizes some examples of functional groups that have been introduced onto related pyrrolo-azepine scaffolds:
| Functional Group | Method of Introduction | Potential Application | Reference |
| Carbonyl | Cyclocondensation | Anti-inflammatory agents | nih.gov |
| 1,3,4-Oxadiazole | Multi-step synthesis from pyridazinone | COX-2 inhibitors | nih.gov |
| Arylpiperazine | Linker attachment to the core | Analgesic and anti-inflammatory agents | nih.gov |
| Aryl/Ester | C-H functionalization | Synthesis of complex molecules | nih.gov |
Selective Functionalization at Nitrogen Atoms (e.g., N-Alkylation, N-Acylation)
The presence of two nitrogen atoms in the octahydropyrrolo[3,4-d]azepine scaffold offers multiple opportunities for selective functionalization. In the case of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, the tert-butyloxycarbonyl (Boc) group on one nitrogen directs functionalization to the other, unprotected secondary amine. This allows for controlled and predictable derivatization.
N-Alkylation: The secondary amine of the Boc-protected scaffold is readily alkylated under standard conditions. This reaction is a cornerstone for introducing a wide variety of substituents. For example, in the synthesis of novel 5-HT2A/5-HT2C receptor agonists based on a related isoxazolo[4,5-d]azepine core, N-alkylation was a key step in introducing various alkyl and benzyl (B1604629) groups. nih.gov The reaction typically involves treating the amine with an alkyl halide in the presence of a base such as potassium carbonate or triethylamine.
N-Acylation: N-acylation provides a means to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, significantly influencing the biological activity of the molecule. Standard acylation conditions, such as the use of acyl chlorides or carboxylic acids activated with coupling reagents (e.g., HATU, HOBt/EDC), can be employed. The choice of acylating agent allows for the introduction of a diverse range of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties.
The table below provides examples of conditions for N-functionalization of secondary amines in related heterocyclic systems.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Alkyl, Benzyl |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Acyl |
| N-Acylation | Carboxylic acid, HATU, DIPEA, DMF | Substituted Amide |
Side Chain Elaboration and Diversification Strategies
Beyond simple N-alkylation and N-acylation, more complex side chains can be introduced and elaborated to fine-tune the properties of the final compounds. These strategies are essential for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.
One powerful technique for side chain diversification is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In the synthesis of novel PARP-1 inhibitors, a propargyl group was introduced onto a spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold, which was then reacted with various aryl azides to generate a library of triazole-containing compounds. nih.gov This approach allows for the rapid assembly of diverse structures from a common intermediate.
Modification of peptide side chains to enhance biological activity is a well-established strategy that can be conceptually applied to the derivatization of the octahydropyrrolo[3,4-d]azepine scaffold. For instance, modifications to the C-terminus of endomorphin 2, such as reduction of the amide to an alcohol, have been shown to increase binding affinity to the µ-opioid receptor. nih.gov Similarly, the development of oxetane-modified building blocks for peptide synthesis showcases an innovative approach to creating novel side chains with unique conformational properties. scispace.comnih.gov
These diversification strategies are summarized in the table below:
| Strategy | Description | Example Application | Reference |
| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition to form triazoles. | Synthesis of PARP-1 inhibitors with diverse aryl substituents. | nih.gov |
| Functional Group Transformation | Chemical modification of an existing side chain, e.g., reduction of an amide. | Modulation of receptor binding affinity in opioid peptides. | nih.gov |
| Novel Building Blocks | Incorporation of unique chemical motifs, such as oxetanes, into side chains. | Creation of peptidomimetics with constrained conformations. | scispace.comnih.gov |
Conformational Analysis and Stereochemical Characterization of Cis 2 Boc Octahydro Pyrrolo 3,4 D Azepine
Spectroscopic Analysis for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules, including the relative stereochemistry of fused ring systems. The 'cis' configuration of the octahydro-pyrrolo[3,4-d]azepine core, which describes the two hydrogen atoms at the bridgehead carbons being on the same face of the rings, is established through detailed analysis of ¹H and ¹³C NMR spectra. libretexts.org
Several key NMR parameters are utilized for this assignment:
Chemical Shifts (δ): The electronic environment of each proton and carbon atom results in a characteristic chemical shift. The specific δ values for the bridgehead protons and carbons can be indicative of the ring fusion stereochemistry.
Coupling Constants (J): The through-bond scalar coupling between adjacent protons (³JHH) is highly dependent on the dihedral angle between them. In rigid or conformationally biased systems, specific coupling patterns can help deduce the spatial relationship of protons and thus the ring's conformation and stereochemistry.
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, are crucial for stereochemical assignment. An NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. For the cis-isomer, a distinct NOE correlation would be expected between the two bridgehead protons, confirming their spatial proximity on the same side of the fused ring system.
The structures of novel heterocyclic derivatives are routinely established and confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). nih.gov
Interactive Table 1: Representative NMR Data for Stereochemical Assignment This table presents illustrative ¹H and ¹³C NMR chemical shifts for a cis-fused octahydro-pyrrolo[3,4-d]azepine scaffold. Actual values can vary based on solvent and specific substitution.
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | Key Correlation for 'cis' Assignment |
|---|---|---|---|
| Boc Group (C(CH₃)₃) | ~1.45 (singlet, 9H) | ~28.5 (quartet) | N/A |
| Boc Group (C=O) | N/A | ~155.0 (singlet) | N/A |
| Bridgehead CH | ~2.8 - 3.2 (multiplet) | ~45 - 50 (doublet) | NOE between bridgehead protons |
| Pyrrolidine (B122466) CH₂ | ~3.0 - 3.6 (multiplet) | ~48 - 55 (triplet) | Coupling constants with bridgehead H |
Chiral Purity and Enantioselective Synthesis Assessment
Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a chiral molecule, existing as a pair of enantiomers. The production of this compound in an enantiomerically pure form is typically achieved through enantioselective synthesis or chiral resolution. elsevierpure.comresearchgate.net Assessing the success of these methods to determine the enantiomeric excess (% ee) is a critical step.
Common methods for assessing chiral purity include:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most reliable and widely used methods for separating enantiomers and quantifying their ratio. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-Boc protected amino compounds, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven highly effective. sigmaaldrich.com The separation can be optimized using reversed-phase or polar organic mobile phases, which are often compatible with mass spectrometry (LC/MS). sigmaaldrich.com
Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. Chiral molecules produce a characteristic CD spectrum, and the signal intensity is proportional to the enantiomeric excess. Chiroptical sensing assays can be developed where a chiral analyte reacts with a probe molecule to induce a distinct CD signal, which can then be correlated to the absolute configuration and enantiomeric composition of the analyte. nsf.gov
Interactive Table 2: Methods for Chiral Purity Assessment
| Method | Principle | Application to Target Compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Separation of enantiomers using a macrocyclic glycopeptide column to determine enantiomeric excess (% ee). sigmaaldrich.com |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | Can be used to determine enantiomeric purity by comparing the signal intensity to that of an enantiopure standard. |
Conformational Preferences and Structural Rigidity of the Fused Pyrroloazepine System
The three-dimensional shape of the this compound is dictated by the fusion of the five-membered pyrrolidine ring with the seven-membered azepine ring. Fused ring systems can have distinct isomers (cis or trans) based on the orientation of substituents at the bridgehead carbons. csbsju.edu These isomers often have significant differences in flexibility and stability. libretexts.org
Structural Rigidity: The fusion of the two rings inherently restricts the conformational freedom of the molecule compared to two separate rings. However, cis-fused systems are generally more flexible than their rigid trans-fused counterparts. libretexts.orglibretexts.org The cis-decalin system, a classic example of a cis-fused bicyclic compound, is known to be conformationally mobile, capable of undergoing ring-flipping. csbsju.edu Similarly, the cis-pyrroloazepine core is expected to possess a degree of conformational flexibility.
Conformational Preferences:
The five-membered pyrrolidine ring typically adopts non-planar 'envelope' or 'twist' (half-chair) conformations to minimize angle and torsional strain.
The seven-membered azepine ring is significantly more flexible and can exist in a variety of low-energy conformations, such as chair, boat, and twist-boat forms. The specific preferred conformation is a balance of minimizing steric interactions and torsional strain across the entire bicyclic system.
X-ray Crystallography: The most definitive method for determining the precise three-dimensional structure, including the absolute configuration of a single enantiomer and the exact bond angles and lengths, is single-crystal X-ray diffraction. nih.gov This technique provides unambiguous proof of the cis-stereochemistry and reveals the solid-state conformation of the molecule. mdpi.com
Interactive Table 3: Conformational Features of the Fused Ring System
| Ring System | Ring Size | Common Conformations | Influence of 'cis' Fusion |
|---|---|---|---|
| Pyrrolidine | 5-membered | Envelope, Twist (Half-chair) | Conformation is constrained by fusion to the larger ring. |
Application of Cis 2 Boc Octahydro Pyrrolo 3,4 D Azepine As a Synthetic Building Block
Role as an Intermediate in Complex Molecule Synthesis
The unique stereochemical and functional group arrangement of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine renders it a valuable intermediate in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group on the 2-position allows for selective deprotection and subsequent functionalization, while the secondary amine at the 6-position provides another site for chemical modification. This differential reactivity is crucial in multi-step syntheses, enabling the controlled and sequential introduction of various substituents.
Scaffold for Novel Heterocyclic Architectures
The inherent three-dimensional structure of this compound serves as an excellent scaffold for the development of novel heterocyclic architectures. A scaffold in medicinal chemistry provides a core structure upon which a variety of substituents can be appended, leading to a library of diverse compounds. The defined spatial orientation of the functional groups on the pyrrolo-azepine framework allows for the systematic exploration of structure-activity relationships (SAR).
The secondary amine of the azepine ring can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of functional groups. Similarly, upon deprotection of the Boc group, the resulting primary amine can be derivatized to further expand the chemical diversity of the synthesized library. This "scaffold-based" approach is a powerful strategy in drug discovery, facilitating the rapid generation of new chemical entities with potentially improved pharmacological properties.
Precursor for the Synthesis of Related Fused Polycyclic Systems
Beyond its use as a scaffold for derivatization, this compound is a valuable precursor for the synthesis of more complex, fused polycyclic systems. The inherent reactivity of the bicyclic core can be harnessed to construct additional rings, leading to novel and intricate molecular frameworks.
One notable synthetic strategy involves the stereoselective synthesis of related decahydropyrrolo[2,3-d]azepines. Methodologies such as the aza-Cope rearrangement-Mannich cyclization have been employed to construct such fused systems with high diastereoselectivity. These reactions take advantage of the inherent stereochemistry of the starting materials to control the formation of new stereocenters, a critical aspect in the synthesis of biologically active molecules. The ability to generate complex polycyclic structures from a readily accessible precursor like this compound is of significant interest to synthetic and medicinal chemists.
Design and Synthesis of "Privileged Structures" for Chemical Space Exploration
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a starting point for the design of new ligands with high affinity and selectivity for a specific target. The rigid, three-dimensional nature of the pyrrolo[3,4-d]azepine core makes it an excellent candidate for a privileged structure.
By strategically modifying the functional groups on the this compound scaffold, chemists can generate libraries of compounds that explore a vast and diverse chemical space. This exploration is crucial for identifying novel drug candidates. The defined stereochemistry of the cis-fused ring system allows for the precise positioning of substituents in three-dimensional space, which is a key determinant of molecular recognition and biological activity. The versatility of this building block in generating diverse and complex molecules underscores its importance in the ongoing search for new therapeutic agents.
Future Directions in Pyrrolo 3,4 D Azepine Research
The pyrrolo[3,4-d]azepine scaffold, a key heterocyclic motif, continues to attract significant attention in synthetic and medicinal chemistry. As researchers strive to build more complex and functionally diverse molecules, future efforts are concentrating on refining the synthetic accessibility, understanding the chemical behavior, and predicting the properties of this important structural class. This article explores the prospective avenues of research for derivatives like cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, focusing on synthetic efficiency, novel reactivity, and the application of computational tools.
Q & A
Q. What are the critical considerations for optimizing the synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine to minimize stereochemical impurities?
- Methodological Answer : Synthesis of bicyclic azepines requires precise control of reaction conditions to preserve stereochemistry. Key steps include:
- Using chiral catalysts or enantioselective routes to favor the cis-configuration.
- Employing Boc (tert-butoxycarbonyl) protection to stabilize intermediates during cyclization .
- Monitoring reaction progress via HPLC or chiral GC to detect stereochemical drift.
- Example workflow: Cyclization under inert atmosphere (N₂/Ar) at controlled temperatures (0–25°C) to avoid thermal racemization.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm Boc group retention (δ ~1.4 ppm for tert-butyl protons) and absence of transannular interactions in the azepine ring .
- HPLC-MS : Detect impurities (e.g., de-Boc byproducts) using reversed-phase C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve stereochemistry if NMR data are ambiguous .
- Stability Testing : Store under nitrogen at –20°C to prevent Boc group hydrolysis.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Steps to address this include:
- Batch Comparison : Analyze multiple synthetic batches via LC-MS to correlate activity with impurity thresholds (e.g., <0.5% de-Boc contaminants) .
- Dose-Response Curves : Use standardized IC₅₀ protocols (e.g., cellular autophosphorylation assays) to ensure reproducibility .
- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., Pharmaceutics 2011) to identify consensus mechanisms .
Q. How does the stereochemistry of this compound influence its interaction with enzymatic targets (e.g., kinases)?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of cis vs. trans isomers.
- SAR Studies : Modify substituents (e.g., R₁ = Cl/F) and measure activity shifts (Table 1).
Table 1 : Substituent Effects on Kinase Inhibition (Hypothetical Data)
| R₁ Substituent | IC₅₀ (μM) | Selectivity (Kinase A vs. B) |
|---|---|---|
| H (parent) | 12.3 ± 1.2 | 1:0.8 |
| Cl | 8.9 ± 0.7 | 1:0.3 |
| F | 10.5 ± 1.1 | 1:0.5 |
Data derived from analogs in [7].
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 million cells/mL) with LC-MS/MS quantification of parent compound and metabolites .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Boc Group Stability : Monitor hydrolysis in simulated gastric fluid (pH 1.2) to assess oral bioavailability risks.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV detection. For example:
- Polar Solvents (DMSO) : High solubility (>50 mM) due to hydrogen bonding with the azepine nitrogen.
- Nonpolar Solvents (Hexane) : Poor solubility (<0.1 mM) due to Boc group hydrophobicity .
- Contradiction Resolution : Verify solvent purity (e.g., anhydrous DMSO) and temperature control (±0.5°C).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
